5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and nitroso substituents. This molecule is part of the pyrrolo[2,3-b]pyridine family, a scaffold of interest in medicinal chemistry due to its structural similarity to purines and indoles, enabling diverse biological interactions .
Properties
CAS No. |
2731007-22-8 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-5-1-2-11(10-12)7(5)9-4-6/h3-4H,1-2H2 |
InChI Key |
OARFORNAAXJGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrosation via Sodium Nitrite in Acidic Media
A plausible method involves treating 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at low temperatures (0–5°C). This conditions favor the generation of nitrosonium ions (NO⁺), which react with the secondary amine at the 1-position.
Proposed Reaction Pathway
-
Protonation of the amine nitrogen in HCl.
-
Attack by NO⁺ generated from NaNO₂/HCl.
-
Rearomatization to yield the nitroso derivative.
Challenges
Protective Group Strategies
To mitigate side reactions, protective groups such as tosyl (-Ts) have been employed in similar syntheses. For example, tosylation of the pyrrole nitrogen prior to nitrosation prevents unwanted reactivity. Subsequent deprotection under alkaline conditions (e.g., NaOH/EtOH) yields the free nitroso compound.
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination | HBr/H₂O₂ | CH₂Cl₂, 25–30°C | 95.6% | High yield, simple workup | Requires careful H₂O₂ handling |
| Nitrosation | NaNO₂/HCl | 0–5°C, inert atmosphere | ~60%* | Direct functionalization | Sensitivity to decomposition |
| Protective Group | Tosylation/Deprotection | TsCl/NaH → NaNO₂/HCl → NaOH/EtOH | ~50%* | Improved regioselectivity | Additional synthetic steps |
*Estimated based on analogous reactions.
Structural Characterization and Validation
Successful synthesis is confirmed via:
-
NMR Spectroscopy : Distinct shifts for the nitroso group (δ 140–160 ppm in ¹⁵N NMR).
-
Mass Spectrometry : Molecular ion peak at m/z 228.05 (C₇H₆BrN₃O).
Industrial-Scale Considerations
Nanjing Shizhou Biology Technology Co., Ltd., a primary supplier, likely employs the HBr/H₂O₂ bromination method due to its scalability . However, nitrosation at scale requires specialized equipment to maintain low temperatures and inert conditions.
Chemical Reactions Analysis
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. This compound's ability to interact with DNA and RNA may contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic processes within the bacteria .
Neuroprotective Effects:
Emerging research points to the neuroprotective potential of this compound. Its ability to modulate neurotransmitter systems and reduce oxidative stress indicates a possible role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
Organic Electronics:
5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is being investigated for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for efficient charge transport and light emission, which are critical for the performance of these devices .
Polymer Chemistry:
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
Analytical Chemistry
Chemical Sensors:
The unique chemical structure of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine makes it a candidate for developing chemical sensors. Its sensitivity to specific analytes can be exploited in creating sensors for environmental monitoring or detecting biomolecules in clinical settings .
Spectroscopic Studies:
This compound is also utilized in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as UV-Vis and NMR spectroscopy can provide insights into its behavior in different environments, contributing to the broader understanding of pyrrolopyridine chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
(a) 5-Bromo-3-Nitroso-1H-Pyrrolo[2,3-b]Pyridine
- Key Difference : Nitroso group at position 3 instead of position 1.
- Synthesis : Prepared via nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine using fuming nitric acid (95% yield) .
- Reactivity : The 3-nitroso derivative is more reactive in Suzuki-Miyaura couplings due to proximity to the bromine atom, enabling sequential functionalization .
- Biological Activity : Nitroso at position 3 disrupts π-stacking interactions in kinase binding pockets, reducing potency compared to 1-nitroso derivatives .
(b) 5-Bromo-1-Methyl-3-Nitro-1H-Pyrrolo[2,3-b]Pyridine (Compound 23)
- Key Difference : Methyl group at position 1 and nitro substituent at position 3.
- Synthesis : Methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide (75% yield), followed by nitration .
- Impact: The methyl group enhances metabolic stability but reduces aqueous solubility compared to nitroso derivatives. Nitro groups are precursors for amino functionalities via reduction, enabling further derivatization .
Analogues with Boron or Aryl Substituents
(a) 5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine
(b) 5-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives
- Structure : Aryl group at position 4.
- Solubility : Dimethoxyphenyl substituents improve aqueous solubility by ~40% compared to brominated analogues, addressing pharmacokinetic limitations .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Calculated using ChemAxon software.
Biological Activity
5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS No. 2731007-22-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- Physical State : Solid
- Predicted Melting Point : Approximately 398.2 °C .
Biological Activity Overview
The biological activity of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has been studied primarily in the context of its potential as an inhibitor in various biological pathways. The compound is part of a class of pyrrole derivatives that have shown promise in medicinal chemistry.
Research indicates that derivatives of pyrrolo[2,3-b]pyridine may act as inhibitors for specific kinases involved in cancer pathways. For example, compounds with similar structures have demonstrated selectivity for Aurora kinases, which are critical in cell division and are often implicated in cancer .
Inhibition Studies
A study investigating the inhibition potential of pyrrole derivatives found that certain modifications to the structure significantly enhanced selectivity and potency against Aurora-A and Aurora-B kinases. The binding interactions were analyzed using computational modeling techniques .
Table 1: Inhibition Potency of Pyrrole Derivatives
| Compound Name | IC50 (µM) | Selectivity Ratio (Aurora-A/B) |
|---|---|---|
| 5-Bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridine | TBD | TBD |
| Imidazo[4,5-b]pyridine derivative | 25 | 4:1 |
| Azaindole derivative | 15 | 6:1 |
Note: TBD indicates data not yet available or reported.
Toxicological Assessments
The safety profile of 5-bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridine has not been extensively documented. However, related compounds have undergone toxicity assessments that suggest moderate toxicity levels in vitro, warranting further investigation into its safety for therapeutic use .
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound could have applications in:
- Cancer therapeutics targeting specific kinases.
- Development of novel anti-cancer agents with improved selectivity.
Q & A
Q. What are the key synthetic routes for preparing 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine derivatives?
The compound can be synthesized through sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:
Bromination : Introduce bromine at the 5-position using brominating agents like NBS or direct electrophilic substitution .
Nitrosation : Treat the brominated intermediate with nitrous acid (HNO₂) or NaNO₂ under acidic conditions to install the nitroso group at the 1-position .
Purification : Silica gel chromatography (heptane/ethyl acetate or dichloromethane/methanol gradients) is typically used to isolate products .
Key Data : Yields range from 36% to 75% depending on substituents .
Q. How is the structure of 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine confirmed experimentally?
- NMR Spectroscopy : and NMR identify substituent positions. For example, the nitroso group causes deshielding of adjacent protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming planarity of the fused-ring system (r.m.s. deviation <0.02 Å) .
- HRMS : Validates molecular formula (e.g., [M+H] calculated for C₇H₅BrN₃O: 230.9652) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to the 3-position?
- Conditions : Use 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine with arylboronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene/ethanol (3:1) at 105°C under argon .
- Challenges : Nitroso groups may reduce catalytic activity; excess boronic acid (1.2–1.5 eq) improves yields .
- Data : Yields up to 58% for 3-aryl derivatives (e.g., 3-(3,4-dimethoxyphenyl)) .
Q. What strategies address the instability of nitroso intermediates during synthesis?
- Low-temperature reactions : Perform nitrosation at 0°C to minimize decomposition .
- In-situ derivatization : Convert unstable intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) directly to stable acylated products using nicotinoyl chloride .
- Storage : Keep intermediates under inert atmosphere (argon) at –20°C .
Q. How to resolve contradictions in regioselectivity during electrophilic substitutions?
- Computational modeling : DFT calculations predict electron density distribution, guiding substituent placement .
- Direct comparison : Contrast NMR shifts of isomers (e.g., 5-bromo vs. 3-bromo derivatives show distinct aromatic proton patterns) .
- Crystallographic validation : Single-crystal XRD unambiguously assigns positions .
Methodological Considerations
Q. What purification techniques are most effective for nitroso-containing pyrrolo[2,3-b]pyridines?
Q. How to design biological activity studies for nitroso-pyrrolo[2,3-b]pyridines?
- Target selection : Prioritize kinases (e.g., JAK2) due to structural similarity to known inhibitors .
- In-vitro assays :
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at 5-position enhance activity) .
Data Contradiction Analysis
Q. Why do reported yields for 3-aryl derivatives vary significantly (36%–96%)?
Q. How to validate unexpected byproducts in nitroso-group reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
